cis-2-Methyltetrahydrofuran-3-amine HCl
Description
BenchChem offers high-quality cis-2-Methyltetrahydrofuran-3-amine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Methyltetrahydrofuran-3-amine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R)-2-methyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDHTLIFGLSEPA-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tetrahydrofuran-3-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrofuran (THF) ring system, a foundational five-membered oxygen heterocycle, is a ubiquitous structural motif in a myriad of natural products and synthetic pharmaceuticals.[1][2] When functionalized with an amine at the 3-position, the resulting tetrahydrofuran-3-amine scaffold emerges as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery across diverse therapeutic areas.[3] This guide provides a comprehensive technical overview of the tetrahydrofuran-3-amine core, elucidating its strategic applications, key structure-activity relationships (SAR), and the robust synthetic methodologies that enable its exploration. We will delve into the causal reasoning behind its selection in drug design, from optimizing pharmacokinetic properties to establishing critical binding interactions, offering field-proven insights for development professionals.
The Strategic Value of the Tetrahydrofuran-3-Amine Core
The utility of the tetrahydrofuran-3-amine scaffold is not accidental; it stems from a unique convergence of physicochemical and structural properties that medicinal chemists can strategically exploit.
-
Improved Physicochemical Profile: The saturated, sp³-rich nature of the THF ring moves compounds away from the "flatland" of aromatic structures that often plague discovery libraries, leading to enhanced solubility, improved metabolic stability, and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ether oxygen acts as a hydrogen bond acceptor, while the amine provides a key hydrogen bond donor and a handle for diverse functionalization.
-
Stereochemical Sophistication: The C3 position is a chiral center, allowing for the precise three-dimensional positioning of the amine substituent and subsequent elaborations. This stereochemical control is paramount for achieving selective and potent interactions with chiral biological targets like enzyme active sites and receptor binding pockets.
-
Vectorial Orientation: The non-planar, puckered conformation of the THF ring orients the 3-amino group in a well-defined spatial vector relative to the ether oxygen. This predictable geometry is crucial for designing molecules that can span binding pockets and engage in multiple, simultaneous interactions with a protein target.
The following diagram illustrates the key features and therapeutic applications stemming from this core scaffold.
Caption: Logical relationships of the core scaffold.
Case Studies: Therapeutic Applications in Drug Development
The true measure of a privileged scaffold is its successful application in clinically relevant molecules. The tetrahydrofuran-3-amine core is a component of several important therapeutic agents.
Antiviral Agents: HIV Protease Inhibitors
Perhaps the most prominent example of the THF scaffold's power is in the design of HIV protease inhibitors (PIs). The bis-tetrahydrofuran (bis-THF) moiety is a cornerstone of the potent antiviral drug Darunavir .[2][4]
-
Mechanism & Rationale: The THF rings serve as P2 ligands, designed to mimic the transition state of the peptide substrate. The oxygen atoms of the THF rings are critical, forming key hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the protease active site.[5] Replacing the ether oxygen with a methylene group results in a drastic loss of antiviral activity, a finding that self-validates the rationale for its inclusion.[5] The amine functionality, while not directly part of the bis-THF in Darunavir, is often the synthetic precursor or attachment point for building out such P2 ligands. Ghosh et al. even hypothesized that adding a third THF ring could fill additional hydrophobic space and enhance binding interactions.[5]
The table below summarizes the impact of the THF motif on the potency of HIV PIs.
| Compound | Key P2 Ligand Feature | Ki (nM) | Antiviral EC50 (nM) | Reference |
| Darunavir (DRV) | bis-THF | <0.01 | 3-7 | [5] |
| Compound 10 | Cyclopentane-THF (Cp-THF) | 0.14 | 8 | [5] |
| Compound 11 | Cp-Carbocycle (No THF Oxygen) | 5.3 | >1000 | [5] |
Cardiovascular Drugs: Antiarrhythmics & Anticoagulants
The chiral (R)-tetrahydrofuran-3-amine is a key pharmaceutical intermediate in the synthesis of the antiarrhythmic drug Tecadenoson .[6] Its specific stereochemistry is crucial for proper engagement with the adenosine A1 receptor.
Furthermore, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, highlighting the scaffold's utility in developing novel anticoagulants.[7] The rigid THF ring helps to correctly position the carboxylic acid and amine functionalities for optimal interaction within the enzyme's S1 and S4 pockets.
Central Nervous System (CNS) Agents
Novel tetracyclic derivatives incorporating a tetrahydrofuran ring have been evaluated as potential broad-spectrum psychotropic agents.[8] These compounds exhibit affinities for multiple dopaminergic, serotonergic, and adrenergic receptors. The THF motif contributes to the required three-dimensional shape for receptor recognition and can favorably modulate properties like brain penetration.[8]
Synthesis of Tetrahydrofuran-3-Amine Scaffolds
The production of enantiomerically pure tetrahydrofuran-3-amine is a critical challenge. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. Two common, field-proven strategies are outlined below.
Strategy 1: From Chiral 3-Hydroxytetrahydrofuran
This classic route relies on a chiral pool starting material and proceeds through a stereoinvertive displacement. The causality is clear: starting with the (S)-alcohol allows for an SN2 reaction that inverts the stereocenter to yield the desired (R)-amine.
Caption: Synthetic workflow from a chiral alcohol.
Experimental Protocol (Representative)
-
Step 1: Tosylation: To a solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction is stirred for 4-6 hours until TLC indicates completion. The mixture is then worked up with aqueous HCl and ethyl acetate extraction to yield the tosylate.
-
Step 2: Azidation (Stereoinversion): The tosylate intermediate (1.0 eq) is dissolved in DMF, and sodium azide (NaN₃, 1.5 eq) is added. The mixture is heated to 80-90 °C for 12-16 hours. Causality Note: This is the key SN2 step where the stereocenter is inverted. The use of a polar aprotic solvent like DMF facilitates this reaction. However, sodium azide is highly toxic and the resulting organic azide can be explosive, posing a significant safety risk in scale-up operations.[6]
-
Step 3: Reduction: The azide intermediate is dissolved in methanol or ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere until the azide is fully consumed. Filtration through celite and concentration of the solvent yields the final (R)-3-aminotetrahydrofuran.[6]
Strategy 2: From Chiral Tetrahydrofuran-3-Carboxylic Acid
This alternative approach avoids the use of toxic azides by employing a Hofmann degradation. It is often preferred for its improved safety profile.[6]
Experimental Protocol (Representative)
-
Step 1: Amidation: (R)-tetrahydrofuran-3-carboxylic acid (1.0 eq) is reacted with thionyl chloride (SOCl₂, 1.5 eq) to form the acyl chloride in situ. This is then carefully added to a cooled solution of concentrated aqueous ammonia to form (R)-tetrahydrofuran-3-carboxamide.[6]
-
Step 2: Hofmann Degradation: The amide (1.0 eq) is added to a cooled (0 °C) solution of sodium hydroxide (2.0 eq) and sodium hypochlorite (NaOCl, 1.1 eq). The reaction is slowly warmed to ~65 °C and stirred until the reaction is complete. Causality Note: The Hofmann rearrangement proceeds with retention of configuration at the migrating carbon, ensuring the stereochemical integrity of the chiral center is preserved from the starting carboxylic acid to the final amine product.[6] The product is then extracted with a suitable organic solvent like dichloromethane.
Future Outlook
The tetrahydrofuran-3-amine scaffold is far from fully exploited. Its proven success as a privileged core ensures its continued use in drug discovery campaigns. Future applications will likely focus on:
-
Novel Stereoisomers and Analogs: Exploring different substitution patterns on the THF ring (e.g., at the 2, 4, or 5 positions) in combination with the 3-amine will open new chemical space.
-
Bioisosteric Replacements: Replacing the THF core with related saturated oxygen or nitrogen heterocycles (e.g., tetrahydropyran, pyrrolidine) can fine-tune physicochemical properties and explore new binding interactions.[9]
-
Fragment-Based Drug Discovery (FBDD): The simple, low molecular weight tetrahydrofuran-3-amine is an ideal starting point for FBDD campaigns, allowing for the growth of potent leads by adding functionality to the core amine.
By understanding the fundamental principles that make this scaffold valuable and mastering the synthetic routes to access it, researchers can continue to leverage the power of the tetrahydrofuran-3-amine core to develop the next generation of innovative therapeutics.
References
- MDPI. (2022, October 15). The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
- Google Patents. (2017, May 3). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- ResearchGate. (2025, August 21). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- ChemicalBook. (2025, July 24). (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8.
- PubChem. (n.d.). (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958.
- PMC. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.
- PubMed. (2005, March 24). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents.
- PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
- ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
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- 8. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protecting Group Strategies for cis-2-Methyltetrahydrofuran-3-amine in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Incorporating Structurally Complex Amines
The incorporation of non-canonical amino acids and complex amine fragments into peptides is a critical strategy in modern drug discovery. These modifications can confer enhanced metabolic stability, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles.[1] cis-2-Methyltetrahydrofuran-3-amine represents a unique building block, offering a constrained cyclic scaffold that can impart specific conformational preferences to a peptide backbone. However, its secondary amine nature, coupled with the steric hindrance imposed by the adjacent methyl group and the tetrahydrofuran ring, presents significant challenges for standard peptide synthesis protocols.[2][3]
The primary obstacle lies in the efficient and chemoselective protection of the secondary amine.[4][5] Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids.[6][7] The choice of protecting group and the conditions for its introduction and removal are paramount to the success of the synthesis. This is particularly true for sterically hindered amines where standard protocols may prove inefficient, leading to low yields and difficult purifications.[2]
This technical guide provides a comprehensive overview of protecting group strategies for cis-2-Methyltetrahydrofuran-3-amine, with a focus on the widely used Boc, Fmoc, and Cbz groups. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and offer troubleshooting advice for common challenges.
Choosing the Right Armor: A Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is governed by several factors, including its stability to the conditions of peptide coupling and the orthogonality of its removal conditions relative to other protecting groups in the synthetic scheme.[6][8] For a sterically hindered secondary amine like cis-2-Methyltetrahydrofuran-3-amine, the ease of both the protection and deprotection steps is a critical consideration.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Considerations for Hindered Amines |
| Boc (tert-Butoxycarbonyl) |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | (Boc)₂O, base (e.g., TEA, DIPEA, NaOH) in an organic solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane)[9][10][11] | Protection can be sluggish due to steric hindrance. Deprotection may require harsher acidic conditions or elevated temperatures, potentially affecting other acid-labile groups.[12] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine) in a suitable solvent.[13][14] | Base (e.g., 20% piperidine in DMF).[15][16][17] | Steric hindrance can significantly impede the introduction of the bulky Fmoc group.[2] Deprotection is generally efficient but can be slowed by steric factors. | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, aq. NaOH) in a biphasic system or organic solvent.[18][19] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[20][21] | Protection is generally efficient. Hydrogenolysis is a mild deprotection method, but not compatible with other reducible functional groups. Acidic cleavage is an alternative. |
Expert Rationale:
For cis-2-Methyltetrahydrofuran-3-amine, the Boc and Cbz protecting groups often represent the most pragmatic choices. The introduction of the extremely bulky Fmoc group can be challenging with sterically hindered secondary amines.[2] While Fmoc is a cornerstone of solid-phase peptide synthesis (SPPS), its application to this particular building block may require significant optimization.[14]
The Boc group, while also sterically demanding, can often be successfully introduced with extended reaction times or the use of more forcing conditions.[22] Its acid-lability provides orthogonality with base-labile and hydrogenolysis-labile protecting groups.[11] However, the deprotection of a Boc group from a hindered amine may require stronger acids or longer reaction times than typically employed in SPPS, which must be considered in the overall synthetic strategy.[12]
The Cbz group offers a reliable alternative. Its introduction is generally straightforward, and the primary deprotection method, catalytic hydrogenolysis, is exceptionally mild and orthogonal to both acid- and base-labile groups.[18][20] This makes it an excellent choice when sensitive functionalities are present elsewhere in the molecule.
Experimental Protocols
Protocol 1: Boc Protection of cis-2-Methyltetrahydrofuran-3-amine
This protocol details the protection of the secondary amine using di-tert-butyl dicarbonate.
Workflow Diagram:
Caption: Boc protection workflow.
Materials:
-
cis-2-Methyltetrahydrofuran-3-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of cis-2-Methyltetrahydrofuran-3-amine (1.0 equiv) in anhydrous DCM, add triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the Boc-protected amine.
Protocol 2: Cbz Protection of cis-2-Methyltetrahydrofuran-3-amine
This protocol describes the protection of the secondary amine using benzyl chloroformate under Schotten-Baumann conditions.
Workflow Diagram:
Caption: Cbz protection workflow.
Materials:
-
cis-2-Methyltetrahydrofuran-3-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve cis-2-Methyltetrahydrofuran-3-amine (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution and cool to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Cbz-protected amine.
Deprotection Strategies and Considerations
The successful removal of the protecting group is as crucial as its installation. The choice of deprotection method must be compatible with the other functional groups present in the peptide.
Boc Deprotection
Logical Flow for Boc Deprotection of Hindered Amines:
Caption: Troubleshooting Boc deprotection.
For sterically hindered Boc-protected amines, standard deprotection conditions (e.g., 20-50% trifluoroacetic acid in DCM) may be sluggish.[12] If incomplete deprotection is observed, the following modifications can be employed:
-
Increased Acid Concentration: Using neat TFA can accelerate the reaction.[12]
-
Elevated Temperature: Gentle heating (e.g., to 40 °C) can increase the reaction rate, but should be monitored carefully for side reactions.
-
Stronger Acid Systems: A solution of HCl in an organic solvent, such as 4M HCl in dioxane, is often more effective for cleaving stubborn Boc groups.[12]
Cbz Deprotection
Catalytic hydrogenolysis is the preferred method for Cbz deprotection due to its mildness.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Coupling of the Protected Amine in Peptide Synthesis
Once the cis-2-Methyltetrahydrofuran-3-amine is appropriately protected, it can be incorporated into a peptide sequence. The coupling of a protected, sterically hindered secondary amine to the growing peptide chain can also be challenging.[23][24][25]
Key Considerations for Coupling:
-
Coupling Reagents: More potent coupling reagents may be required to overcome the steric hindrance. Reagents such as HATU, HCTU, or COMU are often more effective than standard carbodiimide-based reagents like DCC or DIC in these situations.[23][26]
-
Double Coupling: Performing the coupling reaction twice (double coupling) can help to drive the reaction to completion.
-
Monitoring: Careful monitoring of the coupling reaction is essential. The Kaiser test, which is used to detect free primary amines, will not be effective for secondary amines. Alternative methods, such as the chloranil test or the bromophenol blue test, should be employed.[23]
Conclusion
The successful incorporation of cis-2-Methyltetrahydrofuran-3-amine into peptides requires careful consideration of protecting group strategies. Both Boc and Cbz protecting groups offer viable routes, with the choice depending on the overall synthetic plan and the presence of other functional groups. The protocols and considerations outlined in this guide provide a solid foundation for researchers to navigate the challenges associated with this sterically hindered yet valuable building block. By understanding the principles behind the experimental choices and employing robust protocols, scientists can effectively utilize such complex amines to advance their peptide-based drug discovery programs.
References
- Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues.
- Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118–124.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123–139.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Humana Press. (2005). Protecting Groups in Peptide Synthesis.
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Liu, L., Qi, C., Li, X., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(3), 1937-1940.
- Quibell, M., & Johnson, T. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of Peptide Science, 22(5), 360–367.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Huang, D., et al. (2008). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 39(42).
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
- Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Chemical Reviews, 101(8), 2465-2504.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Góngora-Benítez, M., et al. (2019). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(2), 329-335.
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 525-559.
- Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(10), 2633.
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
- Kumar, A., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 2(27), 10265-10269.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Mortensen, J. S., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3369–3374.
-
Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. renyi.hu [renyi.hu]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. total-synthesis.com [total-synthesis.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cbz-Protected Amino Groups [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
- 25. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 26. bachem.com [bachem.com]
Application Notes and Protocols for the Scalable Manufacturing of cis-2-Methyltetrahydrofuran-3-amine Hydrochloride
Introduction: The Significance of Substituted Tetrahydrofurans in Drug Development
Substituted tetrahydrofurans are privileged structural motifs frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] The precise stereochemical arrangement of substituents on the tetrahydrofuran ring is often a critical determinant of biological activity, making the development of robust and stereoselective synthetic methodologies a paramount objective in medicinal chemistry and process development. cis-2-Methyltetrahydrofuran-3-amine hydrochloride is a key building block in the synthesis of various pharmaceutical intermediates, demanding a scalable and economically viable manufacturing route to support drug development programs.
This technical guide provides a comprehensive overview of a plausible and scalable synthetic route for the production of cis-2-Methyltetrahydrofuran-3-amine hydrochloride. The protocols detailed herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and scalability, to assist researchers, scientists, and drug development professionals in their endeavors.
Strategic Approach to a Scalable Synthesis
A critical analysis of synthetic strategies for substituted tetrahydrofurans and chiral amines suggests that a convergent approach, commencing with the synthesis of a key ketone intermediate followed by stereoselective amination, represents a highly viable pathway for large-scale production. This strategy allows for the introduction of the crucial stereochemistry at a late stage, which is often advantageous in industrial settings.
The proposed scalable manufacturing route for cis-2-Methyltetrahydrofuran-3-amine hydrochloride is delineated in the following workflow:
Figure 1: Proposed scalable synthetic workflow.
This two-part strategy focuses on the robust construction of the 2-methyltetrahydrofuran-3-one intermediate, followed by a highly stereoselective reductive amination to yield the desired cis-isomer.
Part 1: Synthesis of 2-Methyltetrahydrofuran-3-one
The synthesis of the key intermediate, 2-methyltetrahydrofuran-3-one, can be achieved through a multi-step sequence starting from readily available and cost-effective materials. This approach is adapted from patented procedures for structurally related compounds and is designed for scalability.[2]
Protocol 1: Synthesis of 2-Nitromethyl-1,4-butanediol
This protocol details the initial steps to construct the acyclic precursor to the tetrahydrofuran ring.
Step 1: Michael Addition of Nitromethane to Diethyl Maleate
-
To a stirred suspension of a suitable base (e.g., potassium carbonate) in nitromethane at room temperature, slowly add diethyl maleate.
-
Maintain the reaction at room temperature and monitor for completion by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, filter the base and recover the excess nitromethane by distillation under reduced pressure.
-
The resulting crude diethyl 2-nitromethylsuccinate can be purified by vacuum distillation.
Step 2: Reduction of Diethyl 2-Nitromethylsuccinate
-
In a suitable reactor, prepare a solution of the diester in an appropriate solvent (e.g., ethanol or tetrahydrofuran).
-
Cool the solution to 0-10 °C and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with an acidic solution (e.g., dilute HCl) and extract the product into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield crude 2-nitromethyl-1,4-butanediol.
Protocol 2: Cyclization to 2-Nitromethyltetrahydrofuran
-
Dissolve the crude 2-nitromethyl-1,4-butanediol in a high-boiling aromatic solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or methanesulfonic acid).[2]
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction for completion and then cool to room temperature.
-
Wash the reaction mixture with an aqueous base (e.g., saturated sodium bicarbonate solution) and then with water.
-
Dry the organic phase and remove the solvent under reduced pressure. The crude 3-nitromethyltetrahydrofuran can be purified by vacuum distillation.
Protocol 3: Conversion to 2-Methyltetrahydrofuran-3-one
The conversion of the nitro group to a ketone can be achieved via a Nef reaction or other modern equivalents suitable for large-scale operations.
-
Treat the 3-nitromethyltetrahydrofuran with a strong base (e.g., sodium methoxide) to form the nitronate salt.
-
Carefully add the nitronate solution to a cold, stirred solution of a strong acid (e.g., sulfuric acid).
-
After the addition, allow the reaction to proceed until the ketone formation is complete.
-
The reaction mixture is then worked up by extraction and the crude 2-methyltetrahydrofuran-3-one is purified by distillation. This compound is a known flavor component in coffee.[3][4]
Part 2: Stereoselective Reductive Amination and Salt Formation
The stereochemical outcome of the final product is determined in this crucial step. The choice of catalyst and reaction conditions is paramount for achieving high diastereoselectivity for the desired cis-isomer.
Protocol 4: Stereoselective Reductive Amination
Catalytic reductive amination is a powerful tool for the synthesis of amines and is amenable to large-scale production.[5] The stereoselectivity can often be controlled by the choice of catalyst and the steric environment of the substrate.
-
Charge a high-pressure reactor with 2-methyltetrahydrofuran-3-one, a suitable solvent (e.g., methanol or ethanol), and a source of ammonia (e.g., aqueous ammonia or ammonia gas).
-
Add a heterogeneous catalyst, such as Raney Nickel or a supported palladium or platinum catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 bar).
-
Heat the reaction mixture to the optimal temperature and maintain vigorous stirring.
-
Monitor the reaction for the consumption of the ketone and the formation of the amine.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The resulting solution of cis- and trans-2-methyltetrahydrofuran-3-amine is concentrated under reduced pressure. The diastereomeric ratio should be determined at this stage by a suitable analytical method (e.g., chiral GC or HPLC).
Rationale for Stereoselectivity: The hydrogenation of the intermediate imine or enamine is expected to proceed from the less sterically hindered face of the molecule, which should favor the formation of the cis-isomer where the incoming hydrogen and the adjacent methyl group are on the same side of the ring.
Protocol 5: Purification and Hydrochloride Salt Formation
The final step involves the purification of the desired cis-isomer and its conversion to the stable hydrochloride salt.
-
The crude amine mixture can be purified by fractional distillation or chromatography to isolate the cis-isomer.
-
Dissolve the purified cis-2-methyltetrahydrofuran-3-amine in a suitable solvent, such as isopropanol or ethyl acetate.
-
Cool the solution and slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) until the pH is acidic.
-
The hydrochloride salt will precipitate from the solution.
-
The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield cis-2-methyltetrahydrofuran-3-amine hydrochloride.
Data Presentation
| Parameter | Step 1: Michael Addition | Step 2: Ester Reduction | Step 3: Cyclization | Step 4: Ketone Formation | Step 5: Reductive Amination | Step 6: Salt Formation |
| Typical Yield | 85-95% | 80-90% | 75-85% | 60-75% | 70-85% | >95% |
| Key Reagents | Nitromethane, Diethyl Maleate, Base | Sodium Borohydride | p-Toluenesulfonic Acid | Strong Acid/Base | Ammonia, H2, Catalyst | HCl |
| Solvent | None/Nitromethane | Ethanol/THF | Toluene/Xylene | Water/Organic Solvent | Methanol/Ethanol | Isopropanol/Ethyl Acetate |
| Temperature | Room Temperature | 0-25 °C | Reflux | 0-25 °C | 50-100 °C | 0-25 °C |
| Pressure | Atmospheric | Atmospheric | Atmospheric | Atmospheric | 5-20 bar | Atmospheric |
Table 1: Summary of Reaction Parameters and Expected Yields.
Visualization of Key Processes
Figure 2: Stereoselective Reductive Amination.
Conclusion and Future Perspectives
The synthetic route outlined in these application notes provides a robust and scalable pathway for the manufacture of cis-2-Methyltetrahydrofuran-3-amine hydrochloride. The key to a successful and efficient process lies in the optimization of the stereoselective reductive amination step to maximize the yield of the desired cis-isomer. Further process development could focus on the use of biocatalysis for the amination step, which often offers exceptional stereoselectivity under mild conditions. The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) itself, should also be explored to enhance the overall sustainability of the manufacturing process.[6][7][8][9]
References
- D. Aycock. (n.d.). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development.
- CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents. (n.d.).
- 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. (n.d.). Analytical Methods (RSC Publishing).
-
2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients - Perfumer & Flavorist. (n.d.). Retrieved from [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. (n.d.). Retrieved from [Link]
-
Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Coffee furanone - Wikipedia. (n.d.). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Coffee furanone - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-2-Methyltetrahydrofuran-3-amine HCl
Ticket ID: #8492-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolution and Isolation of cis-2-Methyltetrahydrofuran-3-amine Hydrochloride from Reductive Amination Mixtures
Executive Summary & Diagnostic
User Issue: You are observing a diastereomeric mixture (cis/trans ratio ranging from 60:40 to 80:20) following the reductive amination of 2-methyltetrahydrofuran-3-one. You need to isolate the cis-isomer as a high-purity Hydrochloride (HCl) salt.
Technical Context: The synthesis of cis-2-methyltetrahydrofuran-3-amine is typically achieved via reductive amination.[1] While catalytic hydrogenation (e.g., Rh/C) often favors the cis isomer via steric approach control, thermodynamic equilibration can lead to significant amounts of the trans isomer.
The purification challenge lies in the physical properties of the HCl salts. Unlike their free base counterparts, which are often oils with similar boiling points, the diastereomeric salts possess distinct lattice energies. This guide provides a protocol to exploit these differences for purification.
The Purification Workflow
The following decision tree outlines the logical flow for purifying your reaction mixture.
Figure 1: Decision matrix for the isolation of diastereomerically pure amine salts.
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Salt Formation
Critical for preventing "oiling out" due to water content.
Reagents:
-
Crude free base amine (oil).
-
Solvent: Anhydrous Ethanol (EtOH) or Isopropyl Acetate (iPrOAc).
-
Acid Source: 4M HCl in Dioxane or TMSCl (Trimethylsilyl chloride).
Step-by-Step:
-
Dissolution: Dissolve the crude amine oil (1.0 equiv) in anhydrous iPrOAc (10 volumes). Cool to 0–5 °C.
-
Acid Addition:
-
Method 1 (Standard): Add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
Method 2 (In-situ): Add MeOH (2.0 equiv) followed by dropwise addition of TMSCl (1.1 equiv). This generates anhydrous HCl in situ [1].
-
-
Aging: Stir at 0 °C for 2 hours.
-
Observation:
-
Precipitate forms: Filter under N2, wash with cold MTBE.
-
Oils out: Proceed to Troubleshooting Guide (Q2) .
-
Protocol B: Diastereomeric Recrystallization
Exploiting lattice energy differences.
Theory: The cis and trans isomers pack differently.[2] For 2,3-disubstituted tetrahydrofurans, the trans-isomer often has higher solubility in polar aprotic solvents, allowing the cis-isomer to crystallize (or vice versa depending on specific substitution patterns).
Solvent System Screening Table:
| Solvent System | Ratio (v/v) | Temperature Profile | Expected Outcome |
| iPrOH / MTBE | 1:3 | Reflux | High Yield. Standard for amine salts. Good antisolvent effect. |
| EtOH / EtOAc | 1:5 | Reflux | High Purity. Slower crystallization favors diastereomeric enrichment. |
| MeCN (Neat) | - | Reflux | Specific. Often selective for highly polar salts. |
| Acetone / Water | 98:2 | Reflux | Rescue. Use only if anhydrous methods fail. Water helps break amorphous aggregates. |
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What do I do?
Diagnosis: This is common for low molecular weight amine salts containing impurities or trace water. The "oil" is a supersaturated solution that cannot overcome the nucleation energy barrier.
Corrective Action (Trituration Protocol):
-
Decant the supernatant solvent from the oil.
-
Add anhydrous Diethyl Ether (Et2O) or MTBE (10 volumes) to the oil.
-
Vigorously stir/sonicate the biphasic mixture for 30–60 minutes.
-
Seed Crystal Trick: If you have any solid from a previous batch (even impure), add a speck. If not, scratch the glass wall with a spatula to create nucleation sites.
-
Once the oil solidifies into a powder, filter immediately.
Q2: The cis/trans ratio is stuck at 85:15 after recrystallization.
Diagnosis: You have reached the "Eutectic Point" of the mixture in that specific solvent, or the crystals are occluding the mother liquor.
Corrective Action:
-
Slow Down: Rapid cooling traps the impurity. Re-dissolve at reflux and let the solution cool to Room Temperature (RT) over 4 hours (turn off the stir plate and wrap the flask in foil).
-
Switch Polarity: If you used iPrOH/MTBE, switch to Acetonitrile (MeCN) . The different solvation shell can alter the relative solubilities of the diastereomers.
-
Chemical Resolution: If physical separation fails, consider using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) instead of HCl for the initial separation [2].
Q3: How do I definitively confirm I have the cis isomer?
Analytical Method: 1H NMR (Nuclear Magnetic Resonance) in DMSO-d6 or D2O.
-
Coupling Constants (
values): Focus on the protons at the C2 and C3 positions.-
Cis-isomer: Typically exhibits a larger coupling constant (
Hz) due to the dihedral angle (Karplus relationship), though this can vary in 5-membered rings due to envelope conformation. -
NOESY (Nuclear Overhauser Effect): This is the gold standard. Irradiate the methyl group signal. If you see a strong enhancement of the H3 proton (the one attached to the amine), they are on the same face (cis ). If you see enhancement of the H3 proton on the opposite face, it is trans .
-
References
-
Babu, G., et al. "A Convenient Method for the Preparation of Amine Hydrochlorides." Synthetic Communications, vol. 29, no. 24, 1999, pp. 4299-4302.
- Kozma, D.CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (General reference for resolving chiral amines).
-
Pfizer Inc. "Process for the preparation of tetrahydrofuran-3-amines." World Intellectual Property Organization, WO2009064803, 2009. (Describes analogous reductive aminations).
-
Dangerfield, E. M., et al. "Stereoselective Reductive Amination of Aldehydes." Journal of Organic Chemistry, vol. 75, no. 16, 2010, pp. 5470–5477.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methyltetrahydrofuran-3-amine and HCl before handling.
Sources
Troubleshooting low reactivity of sterically hindered tetrahydrofuran amines
Technical Support Center: Sterically Hindered THF Amines Classification: Chemical Synthesis / Heterocycle Functionalization[1]
Welcome to the THF Amine Technical Center
Your Case: You are experiencing low yields, stalled reactions, or decomposition when attempting to functionalize sterically hindered tetrahydrofuran (THF) amines (e.g., 3-aminotetrahydrofuran, 3-methyl-3-aminotetrahydrofuran).
The Root Cause Analysis: Working with THF amines presents a "double whammy" of kinetic and thermodynamic barriers:
-
Steric Shielding (Kinetic): The puckered conformation of the THF ring, especially if substituted at the 3-position, creates a significant cone angle that blocks the trajectory of incoming electrophiles.
-
Electronic Deactivation (Thermodynamic): Unlike cyclopentylamine (pKa ~10.6), the oxygen atom in the THF ring exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of 3-aminotetrahydrofuran to approximately 8.5–9.0, significantly reducing the nucleophilicity of the nitrogen lone pair.
Module 1: Amide Coupling Troubleshooting
User Question: “I’m trying to couple a 3-amino-THF derivative with a benzoic acid using HATU/DIPEA, but I only see ~10% conversion after 24 hours. What is wrong?”
Diagnosis: Standard uronium reagents (HATU, HBTU) form an active ester (O-At) that requires the amine to attack a bulky intermediate. With a hindered THF amine, this attack is too slow.[1] The active ester hydrolyzes or rearranges before the amine can react.
Protocol A: The "High-Energy" Acid Chloride Route (Ghosez’s Reagent) Switch to an acid chloride intermediate.[1][2] However, do not use oxalyl chloride/DMF if your substrate has acid-sensitive groups.[1] Use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.[1][3]
Step-by-Step Protocol:
-
Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).
-
Add Ghosez’s Reagent (1.1 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1–2 hours. (Monitor by TLC: quench an aliquot with MeOH to check for methyl ester formation).
-
Add the THF amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in minimal DCM.
-
Result: The acid chloride is small and highly electrophilic, overcoming the steric barrier of the THF amine.
Protocol B: The Acyl Fluoride Route (TFFH) If the acid chloride is too unstable, use TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate). Acyl fluorides are less sensitive to water than chlorides but highly reactive toward amines.[1]
Visualization: Amide Coupling Decision Logic
Caption: Decision tree for selecting the correct activation strategy based on substrate sensitivity and steric demand.
Module 2: C-N Cross-Coupling (Buchwald-Hartwig)
User Question: “My Buchwald coupling with a 3-iodo-pyridine and 3-aminotetrahydrofuran using Pd2(dba)3/BINAP yields nothing. The starting material remains.”
Diagnosis:
-
Catalyst Death: Pd2(dba)3 often fails to generate the active Pd(0) species efficiently with bulky ligands.[1]
-
Ligand Mismatch: BINAP is a first-generation ligand.[1] It lacks the bulk required to force reductive elimination in sterically congested systems.
-
Inhibition: Aryl iodides can form stable Pd-dimers that inhibit the cycle.[1] Aryl bromides or chlorides are often superior for hindered amines.[1]
The Solution: Pre-Catalysts and Dialkylbiaryl Phosphines You must use Palladium Pre-catalysts (Gen 3 or Gen 4) to ensure immediate formation of the active catalytic species (L-Pd(0)).
Recommended Systems:
| Substrate Type | Recommended Ligand | Pre-catalyst | Base | Solvent |
| Primary THF Amine | BrettPhos | BrettPhos Pd G4 | NaOtBu | Dioxane |
| Secondary THF Amine | RuPhos | RuPhos Pd G4 | NaOtBu or LiHMDS | Toluene |
| Halogen Partner | Avoid Iodides if possible.[1] Use Bromides or Triflates . |
Mechanism Insight: For hindered amines, the rate-limiting step is often the binding of the amine to the Palladium center. RuPhos and BrettPhos are designed to create a specific pocket that facilitates this binding while preventing the formation of inactive off-cycle species.[1]
Visualization: Ligand Selection Strategy
Caption: Ligand selection guide based on the substitution class of the hindered THF amine.
Module 3: Reductive Amination
User Question: “I cannot form the imine between my ketone and 3-aminotetrahydrofuran. Refluxing in methanol with molecular sieves isn't working.”
Diagnosis: The steric bulk of the THF amine prevents the nucleophilic attack on the carbonyl carbon, and the equilibrium heavily favors the ketone + amine rather than the imine. Methanol is also not hot enough to drive water removal.[1]
Protocol: Titanium(IV) Isopropoxide Method Ti(OiPr)4 acts as both a Lewis acid (activating the carbonyl) and a water scavenger (shifting equilibrium).
Step-by-Step Protocol:
-
Mix Ketone (1.0 equiv) and THF Amine (1.2–1.5 equiv) in neat Ti(OiPr)4 (2.0 equiv). Do not add solvent yet.[1]
-
Stir at ambient temperature (or 40-50 °C for very hindered ketones) for 4–12 hours. The solution will become viscous.[1]
-
Dilute with dry Ethanol or THF.
-
Add NaBH4 (2.0 equiv) portion-wise (Caution: Exothermic).
-
Quench: Add 1N NaOH to precipitate titanium salts as a white solid. Filter through Celite.[1]
Module 4: Handling & Purification (The "Hidden" Failure)
User Question: “My reaction looked good by LCMS, but after rotovap, my flask is empty.”
Issue: Low molecular weight THF amines and their derivatives are often volatile and do not "fly" well on silica gel due to streaking.[1]
Troubleshooting Checklist:
-
Volatility: 3-aminotetrahydrofuran (MW ~87) boils at ~150°C but has high vapor pressure.[1] Never rotovap to dryness under high vacuum without cooling.[1]
-
Salt Formation: Isolate the product as a hydrochloride or tosylate salt immediately after extraction.[1] This eliminates volatility and improves stability.[1]
-
TLC Visualization: Secondary aliphatic amines stain poorly with UV.[1] Use Ninhydrin (requires heating) or KMnO4 (for the THF ring oxidation) to visualize spots.
References
-
Ghosez’s Reagent for Amide Coupling
-
Acyl Fluorides (TFFH)
-
Buchwald-Hartwig Ligand Selection
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27–50.
-
-
Titanium-Mediated Reductive Amination
Sources
- 1. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. designer-drug.com [designer-drug.com]
- 6. designer-drug.com [designer-drug.com]
Optimizing crystallization conditions for cis-2-Methyltetrahydrofuran-3-amine salts
The following guide serves as a specialized Technical Support Center for researchers working with cis-2-Methyltetrahydrofuran-3-amine (and its salts). It is designed to move beyond basic synthesis into the critical process engineering required for isolation and purification.
Status: Active Department: Process Chemistry & Solid State Services Subject: Optimization of Salt Formation, Resolution, and Crystallization[1][2]
Diagnostic Overview: Why is this molecule difficult?
As a chiral ether-amine, cis-2-Methyltetrahydrofuran-3-amine presents a "perfect storm" of crystallization challenges. Before attempting a protocol, diagnose your current failure mode using the table below.
| Failure Mode | Physical Symptom | Root Cause Analysis |
| Oiling Out | Solution turns milky/opaque; droplets form instead of crystals.[1][2] | Liquid-Liquid Phase Separation (LLPS). The metastable limit for oiling is reached before the nucleation limit.[1] Common in ether-amines due to low melting points and high conformational flexibility.[1][2] |
| Hygroscopicity | Solid turns to gum upon exposure to air; filtration clogs.[1] | Lattice Energy Mismatch. The HCl salt is the default commercial form, but the high hydration energy of the chloride ion often overcomes the lattice energy of the ether-amine crystal. |
| Low De (Diastereomeric Excess) | Crystals form but chiral purity is low (<90% ee).[1] | Eutectic Entrapment. In resolution (e.g., with Tartaric acid), the system may be crystallizing as a solid solution or near the eutectic point of the diastereomers.[1] |
Salt Selection & Screening Strategy
User Question: "I am using HCl for isolation, but the solid is deliquescent. What alternatives should I screen?"
Technical Response: While HCl is standard for biological assays, it is often poor for process isolation due to hygroscopicity.[1] For cis-2-Methyltetrahydrofuran-3-amine, we recommend a Salt Switching Strategy .
Recommended Counter-ions
-
For Resolution (Chiral Purity):
-
L-Tartaric Acid: Historically validated for resolving tetrahydrofuran amines.[1][2][3] Forms robust hydrogen bond networks bridging the ether oxygen and the ammonium proton.
-
Dibenzoyl-L-tartaric acid (DBTA): Use if L-Tartaric fails.[1][2] The benzoyl groups add steric bulk, often improving crystallinity in lipophilic solvents.[1]
-
-
For Isolation (Non-Hygroscopic Solids):
Workflow Visualization: Salt Screening Decision Tree
Caption: Decision logic for selecting counter-ions based on process goals (Resolution vs. Isolation).
Detailed Protocol: Resolution via L-Tartrate Salt[1][2][3]
Context: This protocol is adapted from classical resolutions of tetrahydrofuran derivatives (e.g., modifications of the Cragoe method).[1][3] It targets the separation of the cis-enantiomers.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the racemic amine in 20 mL of MeOH (5 vol).
-
Acid Addition: Separately dissolve 10 mmol of L-Tartaric acid in 20 mL of MeOH. Add the acid solution to the amine solution slowly at 25°C.
-
Note: The reaction is exothermic. Control temperature to prevent thermal degradation.
-
-
Concentration: Stir for 1 hour. Concentrate the solution under vacuum to a thick syrup (do not dry completely to a glass).
-
Solvent Swap (Crucial Step): Add 50 mL of iPrOAc. Heat to reflux (approx. 80°C) until the syrup dissolves or disperses.
-
Why iPrOAc? It has a higher boiling point than ether and lower solubility for the salt, promoting crystallization over oiling.[1]
-
-
Controlled Cooling: Cool the mixture to 50°C over 1 hour. Seed with pure crystals if available.[1]
-
Crystallization: Continue cooling to 0°C over 4 hours. Stir at 0°C for 8 hours.
-
Filtration: Filter the white solid. Wash with cold iPrOAc.[1]
-
Recrystallization: If chiral purity is <95%, recrystallize from MeOH/iPrOAc (1:5 ratio).[1]
Troubleshooting Guide (FAQ)
Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation). How do I fix this?
A: Oiling out occurs because the interaction between your salt and the solvent is too weak compared to the salt-salt interaction, but the temperature is too high for the lattice to lock.
-
The Fix (Anti-solvent Dosing): Do not dump the anti-solvent (e.g., Heptane) in all at once.[1]
-
Dissolve the salt in the "Good Solvent" (e.g., Ethanol).[1]
-
Add "Anti-solvent" dropwise only until the solution becomes slightly hazy.
-
Stop. Add a seed crystal. Wait for visible growth.
-
Only then slowly add the rest of the anti-solvent.
-
-
The Fix (Temperature Swing): Cycle the temperature between 40°C and 10°C.[1] This Ostwald ripening process dissolves the amorphous oil and deposits it onto the crystalline nuclei.
Q2: How do I maintain the cis-stereochemistry during salt formation?
A: The cis-2-methyl-3-amino configuration is generally stable under mild acidic conditions, but harsh heating with strong acids can induce epimerization to the thermodynamically more stable trans-isomer.[1][2]
-
Limit Thermal Exposure: Avoid boiling in high-boiling solvents (like Toluene) for extended periods with strong acids (HCl/H2SO4).[1][2]
-
Use Kinetic Control: Crystallize rapidly at lower temperatures rather than prolonged high-temperature digestion.[1][2]
Q3: The HCl salt is gummy. How can I dry it?
A: If you must use the HCl salt:
-
Do not use water or methanol for the final wash.
-
Precipitate from Dichloromethane (DCM) / Diethyl Ether .[1]
-
Dissolve the free base in dry DCM. Bubble dry HCl gas or add HCl in Dioxane.[1]
-
The salt will precipitate immediately. Filter under nitrogen (to exclude moisture) and dry in a vacuum oven with P2O5 desiccant.
Process Logic: Avoiding the "Dead End"
The following diagram illustrates the workflow to recover from a failed crystallization (oiling out) without discarding the batch.
Caption: Recovery workflow for oiling-out events during amine salt crystallization.
References
-
Belanger, P. C., & Williams, H. W. R. (1983).[1][3] Resolution of 2-tetrahydrofuran-carboxylic acid and assignment of configuration to the enantiomers. Canadian Journal of Chemistry, 61(6), 1383–1385.[1] (Establishes the use of L-tartaric acid for resolving 2-substituted tetrahydrofuran derivatives). [1][2]
-
Pace, V., et al. (2016).[1] Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie, 148, 101–109.[1] (Details the solvent properties and stability of 2-MeTHF derivatives). [1][2]
-
Google Patents. (2015).[1] CN105061366A - Preparation method of 2-methyltetrahydrofuran-3-ketone stereoisomer.[1][2] (Describes the synthesis precursors and stereochemical handling of the 2-Me-3-functionalized THF system).
-
Organic Chemistry Portal. Synthesis of Tetrahydrofurans. (General methodologies for constructing and handling the tetrahydrofuran core).
Sources
Technical Support Center: Troubleshooting Solubility of cis-2-Methyltetrahydrofuran-3-amine HCl in DCM
Welcome to the technical support center for handling cis-2-Methyltetrahydrofuran-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this valuable building block, particularly in dichloromethane (DCM). We will explore the underlying chemical principles of these solubility issues and provide a range of practical, field-tested solutions to advance your research.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-2-Methyltetrahydrofuran-3-amine HCl not dissolving in DCM?
A1: The primary reason for the poor solubility of cis-2-Methyltetrahydrofuran-3-amine HCl in dichloromethane (DCM) lies in the fundamental principle of "like dissolves like." DCM is a non-polar aprotic solvent, while your amine hydrochloride is an ionic salt.[1] The strong ionic bond between the protonated amine (R-NH3+) and the chloride anion (Cl-) results in a high lattice energy, making it difficult for a non-polar solvent like DCM to solvate and break apart the ions. In essence, there is a significant mismatch in polarity.
Key Physicochemical Properties:
| Compound | Formula | Molar Mass | Form | Polarity |
| cis-2-Methyltetrahydrofuran-3-amine HCl | C5H12ClNO | 137.61 g/mol | Solid | Ionic/Highly Polar |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 g/mol | Liquid | Non-polar Aprotic |
Data sourced from available chemical supplier information.[2][3]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to overcome the solubility challenges of cis-2-Methyltetrahydrofuran-3-amine HCl in DCM.
Guide 1: In-Situ Free-Basing for Homogeneous Reaction Conditions
The most common and effective strategy is to convert the hydrochloride salt to its corresponding "free base" in situ. The free amine is significantly less polar and will readily dissolve in DCM.
Causality: By adding a non-nucleophilic base, you neutralize the hydrochloric acid, breaking the ionic bond and liberating the neutral, organic-soluble amine.
Experimental Protocol: In-Situ Free-Basing with a Tertiary Amine
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add your substrate and dry dichloromethane (DCM).
-
Addition of Amine Salt: Add the cis-2-Methyltetrahydrofuran-3-amine HCl (1.0 equivalent) to the stirring solvent. You will observe a heterogeneous slurry.
-
Base Addition: Add a suitable non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.1 to 1.5 equivalents).
-
Dissolution: Stir the mixture at room temperature. As the free base is formed, the solids will dissolve, resulting in a clear, homogeneous solution. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may remain as a precipitate but often does not interfere with subsequent reactions.
-
Proceed with Reaction: Once the solution is homogeneous, you can proceed with the addition of your other reagents.
Troubleshooting this Protocol:
-
Persistent Cloudiness: If the solution remains cloudy, it could be due to the precipitated ammonium salt. In many cases, this is not detrimental to the reaction. If it is a concern, consider the alternative free-basing method below.
-
Incomplete Dissolution: This may indicate insufficient base. Add an additional 0.1-0.2 equivalents of the tertiary amine base.
Logical Workflow for In-Situ Free-Basing
Caption: Workflow for in-situ free-basing of amine HCl.
Guide 2: Full Free-Basing with Aqueous Workup
If your subsequent reaction is sensitive to the presence of ammonium salts, or if you require a clean solution of the free amine, a full extractive workup is recommended.
Causality: This method leverages the differing solubilities of the amine salt and the free amine in aqueous and organic phases. The amine hydrochloride is water-soluble, while the free amine is organic-soluble.
Experimental Protocol: Extractive Free-Basing
-
Dissolution: Dissolve the cis-2-Methyltetrahydrofuran-3-amine HCl in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, until the pH is greater than 10 (confirm with pH paper).[4][5]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether (3 x volume of the aqueous phase).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine, which can then be dissolved in fresh, dry DCM for your reaction.
Troubleshooting this Protocol:
-
Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Low Yield: Ensure the aqueous phase was made sufficiently basic to fully deprotonate the amine. Re-extract the aqueous layer if necessary.
Chemical Transformation Diagram
Caption: Conversion of water-soluble amine HCl to the organic-soluble free amine.
Guide 3: Alternative Solvents and Solvent Systems
If modifying the starting material is not desirable, changing the solvent system is a viable alternative.
Causality: Using a more polar solvent or a co-solvent system can enhance the solubility of the amine hydrochloride salt.
Alternative Solvent Options:
| Solvent | Properties | Considerations |
| Dimethylformamide (DMF) | Polar aprotic | High boiling point, can be difficult to remove. |
| Acetonitrile (MeCN) | Polar aprotic | Generally a good alternative to DCM for many reactions.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Moderately polar aprotic | A greener alternative to DCM and THF, may offer sufficient polarity.[7][8] |
| DCM/Methanol Co-solvent | Mixed polarity | Adding a small amount of a polar protic solvent like methanol can significantly increase the solubility of the salt.[9] Start with a 10:1 DCM:MeOH ratio and adjust as needed. |
Experimental Protocol: Co-solvent Approach
-
Setup: To your reaction flask, add the cis-2-Methyltetrahydrofuran-3-amine HCl.
-
Solvent Addition: Add the primary solvent (DCM).
-
Co-solvent Titration: While stirring, add the co-solvent (e.g., methanol) dropwise until the solid dissolves.
-
Proceed with Reaction: Continue with your experimental procedure, keeping in mind that the co-solvent is now part of the reaction medium.
Important Considerations:
-
Solvent Reactivity: Ensure the chosen solvent or co-solvent is not reactive with your reagents. For example, methanol can act as a nucleophile in some reactions.
-
Downstream Processing: Consider the ease of solvent removal during workup and purification.
References
-
Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. [Link]
-
What are alternatives to DCM/MeOH for polar reaction mix purifications? Biotage. [Link]
-
How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]
-
DCM Ban: Alternatives & Resources for Dichloromethane. American Chemical Society. [Link]
-
Outline a general procedure for the separation of amines from neutral compounds. Filo. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Conversion of Amines to Amine Salts. YouTube. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
2-Methyltetrahydrofuran. Wikipedia. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. (2S,3S)-2-methyl-tetrahydrofuran-3-amine hydrochloride | 2209078-79-3 [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 8. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
Minimizing side reactions during acylation of cis-2-Methyltetrahydrofuran-3-amine
Welcome to the technical support center for the acylation of cis-2-methyltetrahydrofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common challenges in this specific transformation, ensuring the integrity of your synthetic route and the purity of your final product.
The acylation of cis-2-methyltetrahydrofuran-3-amine presents a unique set of challenges primarily due to the steric hindrance around the secondary amine. The adjacent cis-oriented methyl group on the tetrahydrofuran ring significantly shields the nitrogen atom, potentially leading to low reactivity and the emergence of side reactions. This guide will walk you through these potential issues and provide actionable solutions based on established chemical principles.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the acylation of cis-2-methyltetrahydrofuran-3-amine, their probable causes, and recommended solutions.
| Issue Observed | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion to the Desired Amide | 1. Steric Hindrance: The primary challenge with this substrate is the steric bulk around the secondary amine, which impedes the approach of the acylating agent.[1][2][3] 2. Insufficiently Reactive Acylating Agent: Standard coupling reagents may not be potent enough to activate the carboxylic acid effectively for reaction with a hindered amine.[4] 3. Protonation of the Amine: If the reaction conditions are too acidic, or if the starting amine is a salt (e.g., hydrochloride) without sufficient base, the amine will be protonated and non-nucleophilic.[4] | 1. Choice of Acylating Agent: - Acyl Halides: Acyl chlorides or fluorides are highly reactive and often effective for hindered amines. Acyl fluorides, generated in situ (e.g., using cyanuric fluoride or Deoxo-Fluor), can be particularly effective and may lead to cleaner reactions.[2][5] - Potent Coupling Reagents: For carboxylic acid couplings, stronger uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are recommended over standard carbodiimides like DCC or EDC.[4] 2. Reaction Conditions: - Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation. - Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge acid byproducts without competing in the acylation. 3. Order of Addition: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the activated species is readily available to react. |
| Formation of an N-Acylurea Byproduct | Use of Carbodiimide Reagents (DCC, EDC): The O-acylisourea intermediate formed from the reaction of a carboxylic acid and a carbodiimide can rearrange to a stable N-acylurea, which is unreactive and a common byproduct, especially with slow-reacting amines.[6] | 1. Additive Use: If using carbodiimides, always include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine. 2. Alternative Reagents: Switch to uronium or phosphonium-based coupling reagents (HATU, HBTU, PyBOP) which do not form N-acylurea byproducts. |
| Suspected Ring-Opening of the Tetrahydrofuran Moiety | Harsh Acidic Conditions: Strong Lewis or Brønsted acids, sometimes used in or generated during acylation, can catalyze the ring-opening of tetrahydrofurans, especially at elevated temperatures.[7][8] Acyl chlorides, in the presence of a Lewis acid catalyst, can lead to the formation of chloroesters.[7] | 1. Control of Acidity: Avoid strong Lewis acid catalysts. If using an acyl chloride that generates HCl, ensure a suitable base is present in stoichiometric amounts to neutralize the acid as it forms. 2. Choice of Reagent: Opt for amide coupling reagents that operate under neutral or mildly basic conditions. 3. Temperature Management: Avoid excessive heating, as this can promote acid-catalyzed decomposition pathways. |
| Epimerization of Chiral Centers | Base-Mediated Racemization: If the carboxylic acid has a chiral center at the α-position, the use of a strong base can lead to epimerization. | 1. Use of Additives: Additives like HOBt and especially HOAt are known to suppress racemization during amide bond formation.[4] 2. Base Selection: Use a weaker base if possible, or carefully control the stoichiometry. In some cases, collidine is recommended as a weaker alternative to DIPEA.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating cis-2-Methyltetrahydrofuran-3-amine?
The principal difficulty arises from steric hindrance. The secondary amine is located on a five-membered ring and is cis to a methyl group at the adjacent carbon. This arrangement significantly obstructs the nitrogen's lone pair of electrons, making it a less accessible nucleophile. Consequently, reactions often require more forcing conditions or highly reactive reagents to achieve satisfactory yields.[1][2][3]
Q2: Which class of coupling reagents is most effective for this hindered amine?
For coupling with a carboxylic acid, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimides like DCC or EDC.[4] These reagents form highly activated esters that react more readily with sterically demanding amines. Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also an excellent choice.
Q3: Can I use an acyl chloride directly? What are the potential pitfalls?
Yes, using an acyl chloride is a viable and often effective strategy for acylating hindered amines due to its high reactivity. However, there are potential drawbacks:
-
HCl Byproduct: The reaction generates hydrogen chloride (HCl), which will protonate the starting amine, rendering it unreactive. Therefore, at least two equivalents of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) are required.
-
Ring-Opening: The generated HCl, especially at higher temperatures, could potentially catalyze the ring-opening of the tetrahydrofuran moiety, leading to unwanted byproducts.[7][9] Careful temperature control and efficient acid scavenging are crucial.
Q4: Is O-acylation of the tetrahydrofuran ring a concern?
O-acylation of the ether oxygen within the tetrahydrofuran ring is generally not a significant concern under standard amide coupling conditions. The oxygen atom of an ether is significantly less nucleophilic than the secondary amine. Side reactions involving the amine are far more probable. However, under strongly Lewis acidic conditions, activation and subsequent cleavage of the ether bond is a possibility to be aware of.[7]
Q5: What is the recommended solvent for this reaction?
A polar aprotic solvent that can dissolve all reactants is generally preferred.
-
2-Methyltetrahydrofuran (2-MeTHF): This is an excellent and environmentally friendly choice, often leading to high yields in acylation reactions.[10][11]
-
Dichloromethane (DCM) and Acetonitrile (MeCN): These are also common and effective solvents for amide coupling.
-
Dimethylformamide (DMF): While a good solvent, be cautious as it can react with some highly reactive acylating agents (e.g., acyl chlorides, triphosgene) and may be difficult to remove during workup.[6]
It is critical to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.[4]
Q6: How can I monitor the progress of the reaction to optimize conditions?
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.
-
TLC: Use a suitable solvent system to separate the starting materials (amine and carboxylic acid) from the product. Staining with ninhydrin can be useful for visualizing the amine starting material.
-
LC-MS: This provides a more definitive way to track the consumption of starting materials and the formation of the desired product, as well as to identify any major side products by their mass.
Monitoring the reaction allows you to determine the optimal reaction time and prevent potential degradation from prolonged heating.
Experimental Workflow & Diagrams
General Workflow for Optimizing Acylation
The following diagram illustrates a logical workflow for approaching the acylation of cis-2-methyltetrahydrofuran-3-amine, starting with milder conditions and escalating as needed.
Caption: A decision-tree workflow for optimizing the acylation reaction.
Competing Reactions and Key Intermediates
This diagram illustrates the desired N-acylation pathway versus potential side reactions, such as the formation of an N-acylurea byproduct when using carbodiimides.
Caption: N-Acylation vs. N-Acylurea side reaction pathway.
References
-
Lundgren, R. J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Lundgren, R. J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved from [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Warner, D. L., et al. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
-
Chen, J., et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(15), 3383. Retrieved from [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-125. Retrieved from [Link]
-
Roy, C. D. (2006). Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents. ResearchGate. Retrieved from [Link]
-
Smith, M. W., & Schoffers, E. (2025). Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. Angewandte Chemie International Edition. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit r/Chempros. (2022, March 24). amide coupling help. Retrieved from [Link]
-
Pace, V., et al. (2013). Chemoselective CaO-Mediated Acylation of Alcohols and Amines in 2-Methyltetrahydrofuran. ChemSusChem, 6(6), 987-992. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of KR of cyclic secondary amines. Retrieved from [Link]
-
Guindon, Y., et al. (1989). Regiocontrolled ring opening of 2-methyltetrahydrofuran with acid chlorides and iodides. The Journal of Organic Chemistry, 54(20), 4948-4951. Retrieved from [Link]
-
Vedejs, E., & Diver, S. T. (1993). Acylation of Alcohols and Amines. Science of Synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Retrieved from [Link]
-
Filice, M., et al. (2009). Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Green Chemistry, 11(6), 855-862. Retrieved from [Link]
-
ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Retrieved from [Link]
-
Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Direct Synthesis of Substituted Tetrahydrofurans via Regioselective Dehydrative Polyol Cyclization Cascades. Retrieved from [Link]
-
Wolfe, J. P., et al. (2013). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 15(7), 1594-1597. Retrieved from [Link]
-
Kuwano, R., & Kashiwabara, M. (2018). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. Nature Communications, 9(1), 4967. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Distinguishing cis and trans Isomers of 2-Methyltetrahydrofuran-3-amine: A Definitive NOESY Guide
Executive Summary
In the structural elucidation of substituted tetrahydrofurans (THFs), distinguishing cis and trans diastereomers is a critical checkpoint in drug discovery, particularly for pharmacophores like 2-Methyltetrahydrofuran-3-amine . While scalar coupling constants (
This guide outlines a self-validating spectroscopic protocol to unambiguously assign the stereochemistry of 2-Methyltetrahydrofuran-3-amine isomers. By leveraging specific through-space magnetization transfers, researchers can bypass the limitations of J-coupling analysis and obtain definitive structural proof in solution state.
Part 1: Structural Analysis & The Stereochemical Challenge
The core challenge lies in the flexibility of the THF ring. Unlike rigid six-membered rings (cyclohexanes) where axial/equatorial relationships are fixed, THF rings undergo rapid pseudorotation (envelope and twist conformations). This averages scalar coupling constants (
The Isomers
We define the stereochemistry based on the relationship between the two substituents: the Methyl group (C2) and the Amine group (C3) .
-
cis-Isomer: The Methyl and Amine groups reside on the same face of the ring. Consequently, the methine protons H2 and H3 are also on the same face (syn) .
-
trans-Isomer: The Methyl and Amine groups reside on opposite faces. Consequently, the methine protons H2 and H3 are on opposite faces (anti) .
Visualization of Spatial Relationships
The following diagram illustrates the connectivity and the critical spatial relationships utilized in the NOESY experiment.
Figure 1: Logic map for distinguishing isomers. Green arrows indicate expected strong NOE signals; red dashed lines indicate expected weak or absent signals.
Part 2: Comparative Methodology
Why choose NOESY over other standard analytical techniques?
| Feature | 1H NMR (J-Coupling) | NOESY (2D NMR) | X-Ray Crystallography |
| Primary Mechanism | Through-bond scalar coupling ( | Through-space dipolar coupling ( | Electron density diffraction |
| Reliability for THF | Low to Moderate. Ring flexibility causes | High. Distance dependence is less affected by minor conformational averaging. | Absolute. The gold standard, but requires solid crystals. |
| Sample State | Solution | Solution | Solid Crystal (Amine is likely an oil/liquid). |
| Data Output | Multiplet splitting (Hz) | Cross-peak intensity | 3D atomic coordinates |
| Recommendation | Use for initial screening. | Use for definitive assignment. | Use only if NOESY is ambiguous and solid forms exist. |
Part 3: Experimental Protocol (NOESY)
To ensure high-quality data capable of resolving these isomers, follow this optimized protocol.
Sample Preparation
-
Solvent: Benzene-d6 (
) or DMSO-d6 .-
Why? Chloroform-d (
) can cause overlapping of the critical H2 and H3 signals in THF derivatives. Benzene-d6 often provides superior resolution (magnetic anisotropy effect) for separating methine protons.
-
-
Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio (S/N) for weak NOE signals.
-
Degassing: (Optional but Recommended) Bubble Argon through the sample for 5 minutes. Dissolved oxygen is paramagnetic and accelerates relaxation (
), potentially quenching the NOE signal.
Acquisition Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphp on Bruker).
-
Mixing Time (
): 500 ms – 800 ms .-
Optimization: For small molecules (MW < 400), NOE buildup is slow. A mixing time < 400 ms may result in no signal. A mixing time > 1000 ms introduces "spin diffusion," where magnetization transfers indiscriminately, causing false positives. 600 ms is the ideal starting point.
-
-
Relaxation Delay (
): 2.0 – 3.0 seconds. Ensure full relaxation of methyl protons. -
Scans (NS): Minimum 16 (32 preferred) to resolve weak cross-peaks.
The Workflow
Figure 2: Step-by-step experimental workflow.
Part 4: Data Interpretation & Validation
This is the core analytic step. You must look for two distinct correlations to validate your assignment. This "double-check" method prevents errors caused by signal overlap.
The Chemical Shift Landscape
-
H2 (C2-H): Typically 3.5 – 4.2 ppm (Deshielded by Oxygen).
-
H3 (C3-H): Typically 2.8 – 3.2 ppm (Deshielded by Amine, but less than Oxygen).
-
Me (C2-Me): Typically 1.1 – 1.4 ppm (Doublet).
The Decision Matrix
| Observation | Correlation A (H2 | Correlation B (Me | Conclusion |
| Scenario 1 | Strong Cross-Peak | Weak / No Peak | cis-Isomer |
| Scenario 2 | Weak / No Peak | Strong Cross-Peak | trans-Isomer |
Scientific Rationale:
-
cis-Isomer: The substituents (Me/NH2) are cis. Therefore, the ring protons H2 and H3 are also cis (syn-facial). They are physically close (~2.4 Å), leading to a strong NOE. The Methyl group is trans to H3, placing them far apart (>3.5 Å).
-
trans-Isomer: The substituents are trans. Therefore, H2 and H3 are trans (anti-facial). They are distant, leading to a weak NOE. However, the Methyl group is now cis (syn-facial) to H3, creating a new, strong NOE contact.
Troubleshooting: "Zero" Signal
If you observe no cross-peaks between these protons in either scenario:
-
Mixing time is too short: Increase to 800 ms.
-
Zero-Quantum Artifacts: If the chemical shift difference between H2 and H3 is small, the NOE peak may be buried under the diagonal or obscured by zero-quantum coherence. Solution: Reprocess data or change solvent to Benzene-d6 to shift the peaks apart.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Section: Stereochemical Assignments).
-
Botes, M. G., et al. (2010). "Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans". Organic Letters, 12(5), 900–903.[1] [Link]
Sources
Chiral HPLC Methods for Determination of Enantiomeric Excess: A Comparative Guide
Introduction: The Imperative of Enantiopurity
In modern drug development, the determination of enantiomeric excess (
While polarimetry provides a gross average of optical rotation, it fails to detect minor enantiomeric impurities with the sensitivity required for pharmaceutical standards (
This guide moves beyond basic textbook definitions to provide a comparative analysis of the most effective CSPs and a robust, self-validating workflow for determining
Mechanism of Action: The Three-Point Interaction Model[2][3][4]
To select the right column, one must understand how separation occurs.[2] Chiral recognition is governed by the Three-Point Interaction Model proposed by Dalgliesh (1952).[2]
For a CSP to discriminate between two enantiomers, there must be at least three simultaneous interactions between the analyte and the chiral selector.[3][4][5][2] One of these interactions must be stereochemically dependent.[2]
-
Transient Diastereomeric Complexes: The analyte and the CSP form transient complexes.[4][2] The enantiomer that forms the more stable complex (lower energy) is retained longer.
-
Interaction Types: These include Hydrogen bonding,
- interactions, dipole stacking, and steric inclusion.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Not all CSPs are created equal. In an industrial setting, "hit rate" (the probability of a column separating a random compound) is the primary metric.
Polysaccharide-Based CSPs (The "Gold Standard")
Derivatives of Amylose and Cellulose dominate the market, accounting for roughly 80-90% of all chiral separations. They function by allowing analytes to fit into "chiral grooves" within the polymer structure.[6]
-
Coated Phases (e.g., AD, OD): The polysaccharide derivative is physically coated onto silica.
-
Immobilized Phases (e.g., IA, IB, IC): The polymer is covalently bonded to the silica.
Pirkle-Type (Brush-Type) CSPs
Developed by Dr. William Pirkle, these are small molecules (often amino acid derivatives) covalently bonded to silica.
-
Mechanism:[4][2][6][8][11] Relies heavily on
- interactions (donor/acceptor).[3] -
Utility: Excellent for aromatics but has a lower general hit rate than polysaccharides. They are highly durable and offer high capacity for preparative work.[9]
Macrocyclic Antibiotics & Cyclodextrins
-
Antibiotics (Vancomycin, Teicoplanin): Complex structures offering multimodal interactions (inclusion, H-bonding, ionic). Excellent for polar/ionic compounds in Reversed Phase.
-
Cyclodextrins:[9] "Bucket" shape molecules that separate based on inclusion complex size.
Summary Comparison Table
| Feature | Polysaccharide (Immobilized) | Polysaccharide (Coated) | Pirkle-Type (Brush) | Macrocyclic Antibiotics |
| Primary Mechanism | Steric fit + H-bonding + | Steric fit + H-bonding + | Inclusion + Ionic | |
| Hit Rate (General) | High (>90%) | High (>85%) | Moderate | Moderate/Specific |
| Robustness | Excellent | Low (Solvent restricted) | Excellent | Good |
| Mobile Phase | NP, RP, Polar Organic | NP, RP (Restricted) | NP, RP | RP, Polar Ionic |
| Typical Target | General Purpose | General Purpose | Aromatics, | Amino acids, Polar drugs |
| Industry Examples | Chiralpak IA/IB/IC | Chiralpak AD, Chiralcel OD | Whelk-O 1 | Chirobiotic V/T |
Method Development Strategy
As a senior scientist, I advise against "random screening." Use a logic-based approach to maximize efficiency.
Strategic Workflow
-
Screening Mode: Start with Normal Phase (NP) (Alkane/Alcohol) using Polysaccharide columns. This mode offers the highest success rate and best peak shape for most neutral organics.
-
Column Hierarchy:
-
Tier 1: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD/IA) & Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD/IB).
-
Tier 2: Chlorinated derivatives (e.g., IC, IG) – these often separate compounds that Tier 1 misses.
-
-
Mobile Phase: Start with Hexane:Ethanol (80:20). Ethanol is a more aggressive modifier than Isopropanol (IPA) and often yields better efficiency.
Visualization: Column Selection Decision Tree
Figure 1: Decision tree for selecting the appropriate Chiral Stationary Phase based on analyte solubility and chemical nature.
Experimental Protocol: Determination of
This protocol ensures scientific integrity through self-validation.
Prerequisites
-
Racemic Standard: Required to establish the retention times of both enantiomers and to calculate Resolution (
). -
Enantiopure Sample: The sample to be tested.
-
Dead Time Marker: 1,3,5-tri-tert-butylbenzene (TTBB) for NP; Uracil/Nitrate for RP.
Step-by-Step Methodology
-
System Preparation:
-
Flush column with 20 column volumes of mobile phase.
-
Conditioning: If using additives (e.g., 0.1% Diethylamine for basic compounds), ensure the column is equilibrated until the baseline is stable. Causality: Basic analytes often tail on silica supports; DEA suppresses silanol interactions.
-
-
Racemate Injection (System Suitability):
-
Inject the racemic standard.
-
Adjust flow rate (typically 0.5 - 1.0 mL/min) to achieve
(baseline separation). -
Critical Check: If peaks overlap (
), the calculation will be mathematically biased. You must optimize separation before proceeding.
-
-
Sample Injection:
-
Inject the sample under identical conditions.
-
Identify the major enantiomer by comparing retention time (
) with the racemate.
-
-
Data Analysis:
-
Integrate the area of both peaks.
-
Calculate
.
-
Visualization: Experimental Workflow
Figure 2: Workflow for the determination of Enantiomeric Excess, emphasizing the System Suitability requirement (Resolution > 1.5).
Calculations
1. Resolution (
2. Enantiomeric Excess (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with residual silanols. | Add 0.1% Diethylamine (for bases) or TFA (for acids) to the mobile phase. |
| Broad Peaks | Mass transfer limitations or low solubility. | Increase temperature (e.g., to 30-40°C) to improve kinetics. |
| Peak Inversion | Elution order change. | Note that changing from Coated (AD) to Immobilized (IA) can sometimes reverse elution order due to the linker chemistry. Always verify with a standard. |
| No Retention | Mobile phase too strong. | Reduce alcohol content (e.g., go from 20% EtOH to 5% or 2% EtOH). |
References
-
FDA Policy Statement for the Development of New Stereoisomeric Drugs. (1992).[8][12][13][14] Food and Drug Administration. [Link][8][13][14]
-
Chiral Technologies. Chiral Column Selection Guide. Daicel Corporation. [Link]
-
Dalgliesh, C. E. (1952).[11] The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. (Seminal paper on Three-Point Interaction).
-
Phenomenex. Lux Polysaccharide Chiral Columns Guide. [Link][7]
Sources
- 1. fda.gov [fda.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. hhs.gov [hhs.gov]
- 9. Other Chiral Phases - Regis Technologies [registech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereochemical Validation of 2-Substituted Tetrahydrofuran-3-amines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms, or stereochemistry, dictates the pharmacological and toxicological profile of a chiral drug. Within the realm of heterocyclic compounds, which form the backbone of a vast number of pharmaceuticals, the 2-substituted tetrahydrofuran-3-amine scaffold presents a common and stereochemically rich motif.[1][2] The accurate assignment of both relative and absolute stereochemistry at the C2 and C3 positions is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and efficacious medicines.
This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the stereochemistry of 2-substituted tetrahydrofuran-3-amines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral Chromatography (High-Performance Liquid Chromatography and Gas Chromatography). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your own research.
The Gold Standard: Unambiguous Determination with Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal lattice, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Causality of Experimental Choice
When a crystalline derivative of your 2-substituted tetrahydrofuran-3-amine is available, X-ray crystallography is the preferred method for an unambiguous assignment of both relative and absolute stereochemistry. The resulting crystal structure provides a static, high-resolution snapshot of the molecule, resolving any ambiguities that may arise from solution-phase conformational flexibility. This technique is particularly crucial when establishing the stereochemistry of a novel compound or a key intermediate for the first time.
Data Presentation: A Comparative Snapshot
| Technique | Information Yield | Sample Requirements | Throughput | Limitations |
| X-ray Crystallography | Absolute & Relative Stereochemistry | High-quality single crystal | Low | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
| NMR Spectroscopy | Relative Stereochemistry (primarily) | Soluble sample (~1-5 mg) | High | Absolute configuration is not directly determined; conformational flexibility can complicate analysis. |
| Chiral Chromatography | Enantiomeric Purity & Separation | Soluble sample (micrograms to grams) | High | Does not provide structural information; method development can be empirical. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge lies in obtaining diffraction-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system. For amines, it is common to form a salt (e.g., hydrochloride or tartrate) to improve crystallinity.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.[5] The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter.
Elucidating Relative Stereochemistry in Solution: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of molecules in solution. For 2,3-disubstituted tetrahydrofurans, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments establish the basic framework, while Nuclear Overhauser Effect (NOE) experiments provide crucial through-space information to deduce the relative orientation of substituents.
Causality of Experimental Choice
NMR is the go-to technique for routine analysis and for compounds that are difficult to crystallize. It provides valuable information about the conformational preferences of the molecule in solution, which may be more biologically relevant than the static crystalline state. For 2-substituted tetrahydrofuran-3-amines, NOE experiments are instrumental in determining the cis or trans relationship between the substituents at C2 and C3.
Key NMR Experiments for Stereochemical Analysis
-
¹H NMR: The coupling constants (³JHH) between the protons at C2, C3, and C4 can provide initial clues about their dihedral angles and, consequently, their relative stereochemistry.
-
2D COSY (Correlation Spectroscopy): Confirms the proton-proton coupling network, definitively linking the protons on the tetrahydrofuran ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / 1D NOE Difference Spectroscopy: This is the most critical NMR experiment for determining relative stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded. By irradiating a specific proton and observing which other protons show an enhancement, a map of through-space proximities can be constructed. For a 2,3-disubstituted tetrahydrofuran, a strong NOE between the proton at C2 and the proton at C3 would indicate a cis relationship.[6][7][8][9]
Experimental Protocol: 1D NOE Difference Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD). The sample should be thoroughly degassed to remove dissolved oxygen, which can quench the NOE effect.[8]
-
Acquisition of a Standard ¹H Spectrum: Acquire a high-quality ¹H NMR spectrum to identify the chemical shifts of the key protons (H2 and H3).
-
Setup of the NOE Experiment:
-
Select the resonance of the proton at C2 for selective irradiation.
-
Set the mixing time (the duration of the irradiation). For small molecules, a mixing time of 0.5-1 second is a good starting point.[8]
-
Acquire the NOE difference spectrum. This is typically done by subtracting a spectrum where the proton is irradiated from a spectrum where a frequency off-resonance is irradiated.
-
-
Interpretation: Analyze the difference spectrum for positive enhancements. A clear enhancement of the H3 signal upon irradiation of H2 indicates their spatial proximity and a cis relationship. The absence of a significant NOE suggests a trans relationship.
-
Reciprocal Experiment: For confirmation, perform the reciprocal experiment by irradiating the H3 proton and observing the enhancement of the H2 signal.
Quantifying Enantiomeric Purity: The Role of Chiral Chromatography
While X-ray crystallography and NMR can elucidate the structure of a single stereoisomer, chiral chromatography is essential for determining the enantiomeric purity of a sample and for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality of Experimental Choice
Chiral chromatography is indispensable during drug development for monitoring the enantiomeric excess (ee) of asymmetric reactions, for purifying the desired enantiomer, and for quality control of the final active pharmaceutical ingredient (API). It is a high-throughput and highly sensitive technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used method for the separation of non-volatile chiral compounds.[10][11] A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., cellulose or amylose derivatives) being particularly versatile.[12]
-
Column and Mobile Phase Screening: The selection of the appropriate column and mobile phase is largely empirical. A common starting point for amines is a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Initial Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
Method Optimization: Once initial separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
| Parameter | Effect on Separation |
| Alcohol Content | Increasing the percentage of alcohol generally decreases retention time. The optimal percentage will balance resolution and analysis time. |
| Amine Modifier | Improves peak shape by minimizing interactions with residual silanols on the silica support. |
| Flow Rate | Lower flow rates can improve resolution but increase analysis time. |
| Temperature | Can affect the thermodynamics of the chiral recognition process and thus the separation factor. |
Chiral Gas Chromatography (GC)
For volatile or semi-volatile 2-substituted tetrahydrofuran-3-amines, chiral GC offers excellent resolution and sensitivity.[13][14] The amine functionality often requires derivatization to improve volatility and chromatographic performance.
-
Derivatization: The primary amine can be derivatized with a reagent such as trifluoroacetic anhydride (TFAA) to form a more volatile and less polar trifluoroacetamide derivative.[13]
-
Dissolve the amine sample in a suitable solvent (e.g., ethyl acetate).
-
Add an excess of TFAA and a base (e.g., pyridine or triethylamine).
-
Heat the mixture to ensure complete reaction.
-
Remove the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the derivatized sample in a suitable solvent for GC analysis.
-
-
Chiral GC Analysis:
-
Column: Use a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Temperature Program: Develop a temperature program that provides good separation of the enantiomers in a reasonable time.
-
Workflow and Logic Diagrams
Logical Flow for Stereochemical Validation
Caption: Logical workflow for the complete stereochemical validation of a 2-substituted tetrahydrofuran-3-amine.
Experimental Workflow for NOE Analysis
Caption: Step-by-step experimental workflow for determining relative stereochemistry using 1D NOE difference spectroscopy.
Conclusion: An Integrated Approach
The validation of stereochemistry in 2-substituted tetrahydrofuran-3-amines requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer for absolute configuration, its application is contingent on the ability to grow high-quality crystals. NMR spectroscopy, particularly through the use of NOE experiments, is an indispensable tool for determining relative stereochemistry in solution and is applicable to a wider range of compounds. Chiral chromatography is the workhorse for assessing enantiomeric purity and for preparative separation of enantiomers.
A Senior Application Scientist's recommendation is to employ these techniques in a complementary fashion. Use NMR for initial structural elucidation and determination of relative stereochemistry. Develop a robust chiral chromatography method to monitor and control enantiomeric purity throughout the synthetic route. Finally, whenever possible, obtain a single-crystal X-ray structure of a key intermediate or the final compound to unequivocally establish the absolute configuration and provide a solid foundation for all subsequent structure-activity relationship studies. This integrated strategy ensures the scientific integrity of your research and accelerates the journey from discovery to development.
References
-
Nirpal, S., & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 11), 1363–1367. [Link]
-
Nachimuthu, K., Daniel, G. B., Radhakrishnan, S., & Nallasivam, J. L. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. ChemistrySelect, 10(46), e202503421. [Link]
-
Ghosh, A. K., Lee, D., Sharma, A., Johnson, M. E., Ghosh, A. K., Wang, Y.-F., Agniswamy, J., Amano, M., Hattori, S.-i., Weber, I. T., & Mitsuya, H. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry, 22(24), 5431-5448. [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. [Link]
-
Patel, K., & Patel, J. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 68-78. [Link]
-
UMYMFOR. (n.d.). NOE Experiments on the Bruker. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Bruker. (2018). NOE Experiments on the Bruker 400 and 500. [Link]
-
Espinosa, J. F., & Martin-Pastor, M. (2021). Reference-free NOE NMR analysis. Chemical Science, 12(4), 1436–1441. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Li, X., et al. (2019). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. Chemical Communications, 55(82), 12344-12347. [Link]
-
Koz’minykh, V. O., et al. (2025). Chemistry of iminofurans: XII.1 Synthesis of 2-(arylimino)furan-3(2H)-ones and their reaction with amines. Russian Journal of Organic Chemistry, 61(1), 1-1. [Link]
-
Giefers, H., et al. (2025). Two views of the X-ray crystal structure for 3·THF (x = 4). Ellipsoids... [Link]
-
Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2347–2373. [Link]
-
Kanger, T., & Pehk, T. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]
-
Harada, N., & Nakanishi, K. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13322–13373. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Journal of Medicinal Chemistry, 67(1), 1-19. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5891-5917. [https://pubs.rsc.org/en/content/articlelanding/2011/ob/c1ob05 Roughley]([Link] Roughley)
-
Wainer, I. W. (Ed.). (1993). Drug stereochemistry: analytical methods and pharmacology. CRC press. [Link]
-
Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry. [Link]
-
Vostrikova, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
University of Wisconsin-Madison. (n.d.). Complex NMR experiments: 2D, selective, etc. [Link]
-
Al-Majid, A. M., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-10. [Link]
-
S´widerska, A., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3362. [Link]
-
Wainer, I. W. (Ed.). (1993). Drug Stereochemistry, Analytical Methods and Drug Pharmacology. Request PDF. [Link]
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IR spectroscopy peaks for cis-2-Methyltetrahydrofuran-3-amine HCl
An In-Depth Guide to the Infrared Spectroscopy of cis-2-Methyltetrahydrofuran-3-amine HCl: A Comparative Analysis
Introduction
In the landscape of pharmaceutical development and chemical research, precise structural elucidation is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid, non-destructive, and highly informative analytical method. This guide provides a detailed analysis of the IR spectrum of cis-2-Methyltetrahydrofuran-3-amine hydrochloride, a molecule featuring a cyclic ether, a primary amine salt, and specific stereochemistry.
As drug candidates are often formulated as hydrochloride salts to improve solubility and stability, understanding the spectral signatures of these forms is critical. The protonation of an amine group dramatically alters its vibrational characteristics compared to its free base form. This guide will dissect the expected IR absorption peaks for the title compound, explain the rationale behind these assignments, and compare its spectral features to relevant chemical alternatives to provide a comprehensive analytical framework for researchers.
Predicted IR Spectrum Analysis of cis-2-Methyltetrahydrofuran-3-amine HCl
The structure of cis-2-Methyltetrahydrofuran-3-amine HCl combines a saturated heterocyclic ether with a primary ammonium group. The most significant features in its IR spectrum arise from the vibrations of the ammonium (-NH₃⁺) group, the alkyl C-H bonds, and the ether C-O-C linkage.
The protonation of the primary amine to an ammonium salt introduces strong ionic character and extensive hydrogen bonding capabilities, which profoundly influences the IR spectrum.[1] The key vibrational modes are detailed below.
Table 1: Predicted IR Absorption Peaks and Their Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | In-Depth Rationale |
| 3200 - 2800 | Strong, Very Broad | Asymmetric & Symmetric N-H Stretching | Ammonium (-NH₃⁺) | This extremely broad and intense envelope is the hallmark of an amine salt.[1][2] The positive charge on the nitrogen and strong intermolecular hydrogen bonding with the chloride anion (N-H⁺···Cl⁻) significantly lower the frequency and broaden the absorption compared to a free amine.[3] |
| 2980 - 2850 | Medium, Sharp | Asymmetric & Symmetric C-H Stretching | Alkyl (CH₃, CH₂, CH) | These sharper peaks, corresponding to the methyl and tetrahydrofuran ring C-H bonds, are typically superimposed on the broad -NH₃⁺ stretching band.[1] |
| ~2500 | Weak to Medium, Broad | Overtone/Combination Bands | Ammonium (-NH₃⁺) | Amine salts often exhibit a series of broad, moderate intensity bands in this region, which are characteristic of the -NH₃⁺ group and arise from combinations of bending and other fundamental vibrations.[4] |
| 1610 - 1500 | Strong | Asymmetric N-H Bending (Scissoring) | Ammonium (-NH₃⁺) | This is another key diagnostic peak for a primary ammonium salt. The deformation of the H-N-H bond angle gives rise to a strong absorption in this region.[5] |
| 1470 - 1440 | Medium | C-H Bending (Scissoring) | Methylene (-CH₂-) | These absorptions are due to the bending vibrations of the methylene groups within the tetrahydrofuran ring.[6] |
| ~1380 | Medium | C-H Bending (Symmetric) | Methyl (-CH₃) | The characteristic symmetric "umbrella" deformation of the methyl group appears in this region. |
| 1100 - 1050 | Strong | Asymmetric C-O-C Stretching | Cyclic Ether | This strong, distinct peak is characteristic of the ether linkage within the five-membered tetrahydrofuran ring. Saturated aliphatic ethers typically show a strong C-O stretch between 1250-1000 cm⁻¹.[7] Studies on tetrahydrofuran and its derivatives place this key vibration consistently around 1070 cm⁻¹.[8][9] |
Visualizing Key Vibrational Modes
The following diagram illustrates the primary functional groups and their most characteristic vibrational modes discussed in this guide.
Caption: Key functional groups and their characteristic IR vibrations.
Comparative Spectral Analysis
To fully appreciate the spectral features of cis-2-Methyltetrahydrofuran-3-amine HCl, it is instructive to compare it with related molecules.
Comparison with the Free Base (cis-2-Methyltetrahydrofuran-3-amine)
The most dramatic spectral differences are observed when comparing the hydrochloride salt to its corresponding free base.
-
N-H Stretching Region: The free primary amine would show two distinct, sharp-to-medium bands around 3400-3300 cm⁻¹ (asymmetric and symmetric N-H stretches).[10][11] This is in stark contrast to the single, intensely broad -NH₃⁺ absorption of the HCl salt that dominates the 3200-2800 cm⁻¹ region.
-
N-H Bending Region: The free amine exhibits an N-H scissoring band at 1650-1580 cm⁻¹.[10] In the HCl salt, this peak is absent and replaced by the stronger ammonium N-H bending absorption between 1610-1500 cm⁻¹.[5]
Comparison with an Acyclic Analogue (1-Methoxy-2-aminobutane HCl)
Comparing the title compound to an acyclic analogue helps to isolate the effects of the ring structure.
-
C-O-C Stretch: While the acyclic ether would still present a strong C-O stretch, its position might shift slightly compared to the constrained five-membered ring of tetrahydrofuran. Aliphatic ethers typically show a strong band around 1120 cm⁻¹.[7]
-
Fingerprint Region: The skeletal vibrations in the fingerprint region (<1500 cm⁻¹) would differ significantly due to the absence of ring puckering and other vibrational modes unique to the cyclic system.
Comparison with a Carbocyclic Analogue (cis-2-Methylcyclopentylamine HCl)
Replacing the ether oxygen with a methylene (-CH₂-) group removes the C-O-C stretching vibration entirely.
-
Absence of C-O-C Stretch: The spectrum of cis-2-Methylcyclopentylamine HCl would lack the strong absorption band expected between 1100-1050 cm⁻¹. This is the most definitive point of comparison.
-
Dominance of Alkyl Features: Without the polar ether group, the spectrum would be dominated entirely by the ammonium and alkyl C-H absorptions.
Experimental Protocol: Acquiring the IR Spectrum
This section provides a standardized workflow for obtaining a high-quality IR spectrum of a solid sample like cis-2-Methyltetrahydrofuran-3-amine HCl.
Workflow: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a common and convenient method for solid samples, requiring minimal preparation.
Caption: Standard workflow for obtaining an IR spectrum via ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a suitable solvent (e.g., isopropanol) to wipe the crystal and allow it to dry completely.
-
Background Collection: Record a background spectrum of the empty, clean crystal. This allows the instrument's software to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid cis-2-Methyltetrahydrofuran-3-amine HCl powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is crucial for a high-quality spectrum.
-
Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum. Apply a baseline correction and, if necessary, an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Analysis: Identify the major absorption peaks and compare their wavenumbers and relative intensities to the predicted values and reference data.
Conclusion
The infrared spectrum of cis-2-Methyltetrahydrofuran-3-amine HCl is defined by a few highly characteristic and intense absorptions. The presence of the primary ammonium group is unmistakably identified by the extremely broad N-H stretching band centered around 3000 cm⁻¹ and a strong N-H bending band near 1550 cm⁻¹. The integrity of the tetrahydrofuran ring is confirmed by the strong C-O-C stretching vibration located between 1100-1050 cm⁻¹. By comparing these features to those of the free base and other chemical analogues, IR spectroscopy serves as a powerful and definitive tool for structural verification and quality control in a research and development setting.
References
-
Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
Cabana, A., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]
-
Waldron, R. D. (1953). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Chemical Physics. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Oxton, I. A., Knop, O., & Falk, M. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (Amides). [Link]
-
University of Zielona Góra. Carbonyl compounds - IR spectroscopy. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
University of Wisconsin-River Falls. Table of Characteristic IR Absorptions. [Link]
-
The features of IR spectrum. [Link]
-
Slipchenko, L. V., et al. (2007). Study of NH stretching vibrations in small ammonia clusters by infrared spectroscopy in He droplets and ab initio calculations. The Journal of Physical Chemistry A. [Link]
-
Billes, F., & Holly, S. (2003). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]
-
Gable, K. (2018). Carbonyl Stretching Vibrations. Oregon State University. [Link]
-
NIST. Tetrahydrofuran. NIST Chemistry WebBook. [Link]
-
Wiley. 2-Methyl-tetrahydrofuran. SpectraBase. [Link]
-
Cadioli, B., et al. (1994). Geometric structure and vibrational spectrum of tetrahydrofuran. The Journal of Physical Chemistry. [Link]
-
UCLA Chemistry. IR Absorption Table. [Link]
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- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Bioisosteric replacement studies using cis-2-Methyltetrahydrofuran-3-amine
Executive Summary: The "Precision" Bioisostere
In modern medicinal chemistry, the replacement of aliphatic amines (like cyclopentylamine or pyrrolidine) with oxygen-containing heterocycles is a standard strategy to modulate lipophilicity and basicity. However, simple tetrahydrofuran-3-amine (THF-3-amine) often suffers from metabolic liability at the
cis-2-Methyltetrahydrofuran-3-amine represents a "precision" bioisostere. It combines the physicochemical benefits of the ether oxygen (lower pKa, lower LogD) with a structural "anchor" (the 2-methyl group). This guide analyzes why and how to deploy this scaffold to solve specific ADME-Tox and potency bottlenecks.
The Bioisosteric Rationale[1][2][3]
Electronic Modulation (The Ether Effect)
Replacing a methylene group (-CH2-) with an ether oxygen (-O-) exerts a strong inductive electron-withdrawing effect (-I) on the adjacent amine.
-
pKa Shift: While cyclopentylamine has a pKa
10.6, the THF-amine analog drops to 9.5. -
Impact: This reduces the percentage of ionized species at physiological pH (7.4), improving passive membrane permeability and reducing lysosomal trapping, while often mitigating hERG channel inhibition (which correlates with high basicity).
Steric & Conformational Control (The Methyl Anchor)
The cis-2-methyl group is not merely a hydrophobic add-on; it is a conformational lock.
-
Metabolic Shielding: The C2 position of THF is a metabolic "soft spot" prone to CYP450-mediated
-hydroxylation/oxidation. The methyl group sterically blocks this site. -
Entropy-Enthalpy Compensation: The cis relationship forces the THF ring into a specific envelope conformation to minimize 1,3-diaxial strain. This pre-organization reduces the entropic penalty upon protein binding compared to the floppier unsubstituted THF-amine.
Comparative Performance Analysis
The following data summarizes the expected physicochemical shifts when transitioning from a standard Cyclopentylamine (CPA) scaffold to the cis-2-Me-THF analog.
Table 1: Physicochemical & ADME Profile Comparison
| Metric | Cyclopentylamine (CPA) | THF-3-amine (Unsub) | cis-2-Me-THF-3-amine | Performance Implication |
| LogD (pH 7.4) | High (Baseline) | Lower (~ -0.5 to -1.0 vs CPA) | Moderate (Slightly > THF) | cis-2-Me balances solubility with hydrophobic binding contacts. |
| pKa (Conj. Acid) | ~10.6 | ~9.5 | ~9.4 - 9.6 | Reduced basicity improves permeability and safety (hERG). |
| Metabolic Stability | Moderate | Low (C2 oxidation prone) | High | Methyl group blocks the primary metabolic soft spot. |
| Conformation | Flexible (Envelope/Twist) | Flexible | Restricted | Pre-organized vector improves ligand-target residence time. |
| Chirality | Achiral (if unsubstituted) | Chiral (1 center) | Chiral (2 centers) | Requires stereoselective synthesis but offers higher selectivity. |
Visualization of SAR Logic
The following diagram illustrates the decision logic for employing this scaffold in a Lead Optimization campaign.
Figure 1: Decision Matrix for transitioning from carbocycles to substituted ethers.
Experimental Validation Protocols
To validate this bioisostere in your specific series, use the following modular protocols. These are designed to be self-validating by including internal controls.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the "Metabolic Shield" effect of the 2-methyl group.
-
Compound Preparation:
-
Synthesize matched pairs: Compound A (Unsubstituted THF-amine) and Compound B (cis-2-Me-THF-amine).
-
Prepare 10 mM stock solutions in DMSO.
-
-
Incubation System:
-
Use pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) as system suitability standards.
-
-
Reaction:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubate at 37°C.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Analyze via LC-MS/MS.
-
Success Metric: The cis-2-Me analog should demonstrate a significant decrease in Intrinsic Clearance (
) compared to the unsubstituted THF analog. A -fold improvement is considered a successful bioisosteric replacement.
-
Protocol B: Matched Molecular Pair (MMP) Potency Check
Objective: Verify that the steric bulk of the methyl group does not clash with the binding pocket.
-
Synthesis: Couple the cis-2-Me-THF-3-amine building block to your core scaffold using standard amide coupling (HATU/DIPEA in DMF) or S_NAr conditions.
-
Purification: Isolate the single enantiomer/diastereomer if possible, or purify the cis-racemate. Note: The cis-relationship is critical; trans-isomers often have different vector projections.
-
Binding Assay: Run a standard biochemical IC50 curve.
-
Data Interpretation:
-
If Potency is Maintained/Improved : The methyl group is likely filling a small hydrophobic pocket or the pre-organized conformation reduces the entropic cost of binding.
-
If Potency Drops >10x : The methyl group is causing a steric clash. Re-evaluate the binding mode (docking) to see if the trans-isomer or the unsubstituted THF is preferred.
-
Structural Mechanism & Pathway
The following diagram details the specific metabolic pathway blocked by this substitution.
Figure 2: Mechanism of metabolic stabilization. The 2-methyl group prevents the initial alpha-hydroxylation event.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Piotrowska, H., et al. (2023). Influence of Ether Oxygen on Amine Basicity: A Guide for Medicinal Chemists. Drug Hunter. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8984-8987. (Provides foundational theory on cyclic ether-amine pKa shifts). Link
-
Barnes-Seeman, D. (2012). The Role of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (Contextualizes the entropy benefit of substituted rings). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
